molecular formula C24H21BrN4O3 B5245954 (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide

(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide

Cat. No.: B5245954
M. Wt: 493.4 g/mol
InChI Key: QGQHSNROZMHCGH-PQMHYQBVSA-N
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Description

(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a brominated methoxyphenyl group and a benzotriazolyl-substituted ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 5-bromo-2-methoxyphenol.

    Formation of Benzotriazole Derivative: The 5-bromo-2-methoxyphenol is then reacted with 2-(4-ethoxyphenyl)benzotriazole under appropriate conditions to form the benzotriazolyl-substituted intermediate.

    Amidation: The final step involves the reaction of the intermediate with prop-2-enamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]prop-2-enamide
  • (Z)-3-(5-chloro-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide
  • (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enoic acid

Uniqueness

The uniqueness of (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both brominated and benzotriazolyl-substituted phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O3/c1-3-32-20-9-7-19(8-10-20)29-27-21-11-6-18(15-22(21)28-29)26-24(30)13-4-16-14-17(25)5-12-23(16)31-2/h4-15H,3H2,1-2H3,(H,26,30)/b13-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQHSNROZMHCGH-PQMHYQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C\C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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